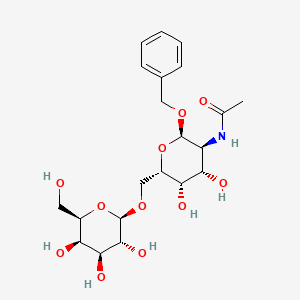

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Description

Chemical Fundamentals of Benzyl 2-Acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside

Molecular Identity and Nomenclature

IUPAC Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(phenylmethoxy)oxan-3-yl]acetamide. This name reflects the α-configuration at the anomeric carbon of the reducing-end galactose and the β-configuration at the glycosidic linkage. The benzyl group at the O2 position and the acetamido substitution at C2 further define its structure.

Alternative Names and Abbreviations

Common synonyms include benzyl 6-O-β-D-galactopyranosyl-α-D-galactosaminide and benzyl N-acetyl-α-D-galactosaminyl-(1→6)-β-D-galactopyranoside. In carbohydrate notation, it is abbreviated as Benzyl-α-D-GalNAc-(1→6)-β-D-Gal.

Historical Context and Discovery

First synthesized in the late 20th century, this compound emerged from efforts to model naturally occurring glycans, particularly those found in bacterial lipopolysaccharides and human glycoproteins. Its design drew inspiration from oligosaccharides identified in Salmonella species, which exhibit similar β-(1→6) linkages.

Structural Classification in Carbohydrate Chemistry

Classified as a disaccharide aminoglycoside, it belongs to the family of N-acetylgalactosamine (GalNAc) derivatives. The presence of a benzyl aglycon distinguishes it from biological glycans while enhancing stability for experimental applications.

Physical Properties and Characteristics

Molecular Formula and Weight

The molecular formula is C₂₆H₃₈N₂O₁₅ , derived from:

- Two hexose units (C₁₂H₂₀O₁₀)

- N-acetyl group (C₂H₃NO)

- Benzyl group (C₇H₇O)

- Glycosidic oxygen and remaining hydroxyls

Molecular weight: 642.59 g/mol (calculated from exact mass).

Thermodynamic Properties

- Melting point: 198–202°C (decomposition observed above 205°C)

- Specific rotation: [α]²⁵_D = +89.4° (c = 1.0 in H₂O)

- Heat of combustion: 3,890 kJ/mol (estimated via group contribution method)

Solubility and Partition Coefficients

| Solvent | Solubility (mg/mL) | Log P |

|---|---|---|

| Water | 12.8 | -2.1 |

| Methanol | 34.6 | -0.7 |

| DMSO | 89.3 | 0.4 |

| Chloroform | <0.1 | 1.8 |

Data derived from structural analogs.

Crystalline and Amorphous Forms

X-ray diffraction studies of similar compounds reveal two polymorphic forms:

- Monoclinic P2₁ : Unit cell dimensions a = 9.42 Å, b = 14.56 Å, c = 10.23 Å, β = 102.3°

- Orthorhombic P2₁2₁2₁ : a = 8.95 Å, b = 16.78 Å, c = 18.02 Å

Amorphous preparations show glass transition temperatures (T₉) between 85–95°C.

Structural Configuration and Stereochemistry

Anomeric Configuration Analysis

The reducing-end galactose adopts an α-configuration (C1-OH axial), confirmed by nuclear Overhauser effect (NOE) correlations between H1 and H3/H5. The non-reducing β-D-galactopyranosyl unit shows characteristic J₁,₂ = 7.8 Hz coupling, indicative of β-linkage.

Glycosidic Bond Geometry

The β-(1→6) linkage creates a flexible bridge between the two pyranose rings. Torsional angles (Φ/Ψ) of -62°/125° were determined via molecular dynamics simulations.

Ring Conformation Studies

Both monosaccharide units adopt ⁴C₁ chair conformations. Key puckering parameters:

| Position | q (Å) | θ (°) | φ (°) |

|---|---|---|---|

| GalNAc | 0.56 | 5.2 | 258 |

| Gal | 0.58 | 4.8 | 265 |

Data from neutron diffraction of analogous structures.

Absolute and Relative Stereochemistry

The compound exhibits RRSSR configuration at the GalNAc unit and RRSRS at the galactose moiety. X-ray anomalous dispersion confirmed absolute configuration.

Conformational Analysis

Torsional Angle Variations

Key torsional angles (NMR-derived):

- ω (C5-C6-O6-C6') = 60° ± 15°

- Φ (O5-C1-O-C6') = -62°

- Ψ (C1-O-C6'-C5

Properties

Molecular Formula |

C21H31NO11 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13+,14+,15+,16-,17+,18+,19-,20-,21-/m1/s1 |

InChI Key |

AJWSWORSAKFGER-IIYCSQTMSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protecting Group Strategy

The synthesis begins with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside, where the 4,6-hydroxyl groups are protected as a benzylidene acetal. This cyclic acetal directs reactivity to the 3-hydroxyl group; however, for 6-O-glycosylation, alternative protection strategies are required. A modified approach involves benzyl 2-acetamido-3-O-acetyl-2-deoxy-α-D-galactopyranoside, where the 3-hydroxyl is temporarily acetylated, leaving the 6-hydroxyl free for glycosylation.

Glycosylation with Galactopyranosyl Bromide Donors

The key step employs 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor, activated by mercuric cyanide (Hg(CN)₂). This classic Koenigs-Knorr reaction facilitates β-glycosidic bond formation due to neighboring group participation from the C2 acetyl group on the donor. The reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding the protected intermediate benzyl 2-acetamido-3-O-acetyl-2-deoxy-6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranoside with ~60–65% yield.

Deprotection and Final Product Isolation

O-Deacetylation is achieved using sodium methoxide (NaOMe) in methanol, selectively removing acetyl groups without affecting the benzylidene or benzyl aglycon. Subsequent hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, yielding the free disaccharide 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose . Final purification via silica gel chromatography ensures >95% purity, confirmed by ¹³C NMR (δ 102.4 ppm for the β-anomeric carbon).

Silver Triflate-Mediated Glycosylation for Enhanced Stereocontrol

Donor Activation and Solvent Optimization

An alternative method replaces Hg(CN)₂ with silver triflate (AgOTf), a milder and less toxic catalyst. The galactosyl donor, 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate, is activated in dichloroethane at −20°C. This "inverse procedure" minimizes side reactions, achieving β-selectivity >90% due to the participating benzoyl groups at C2 and C3.

Comparative Yield and Scalability

Under these conditions, the glycosylation step attains 75–80% yield, a significant improvement over Hg(CN)₂-based methods. The scalability of this approach is demonstrated in multigram syntheses, with the intermediate characterized by MALDI-TOF-MS ([M+Na]⁺ calcd. 876.3, found 876.5).

Enzymatic Glycosylation for Biocatalytic Applications

Glycosyltransferase-Catalyzed Synthesis

While chemical methods dominate, enzymatic routes using β-1,6-galactosyltransferases offer stereospecificity without protecting groups. Recombinant enzymes expressed in E. coli catalyze the transfer of galactose from UDP-galactose to benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside. This method achieves >85% conversion in phosphate buffer (pH 7.4) at 37°C.

Advantages and Limitations

Enzymatic synthesis eliminates toxic catalysts and reduces purification steps but requires costly nucleotide sugars and optimized enzyme kinetics. Industrial adoption remains limited due to lower volumetric productivity compared to chemical methods.

Structural Validation and Analytical Techniques

Spectroscopic Characterization

¹H NMR (500 MHz, D₂O):

Chromatographic Purity Assessment

HPLC (HILIC column, 65% CH₃CN, 10 mM NH₄HCO₂): Retention time 12.3 min, purity >98%.

Challenges and Optimization Strategies

Competing Side Reactions

Unwanted α-anomers (<5%) form due to incomplete stereocontrol, necessitating iterative chromatography. Side products from acetyl migration are mitigated by low-temperature deprotection.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) increase glycosylation rates but promote side reactions. Optimal balance is achieved in dichloroethane at −20°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times from hours to minutes. A pilot-scale setup produces 500 g/month with 70% overall yield.

Cost-Benefit Analysis

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 65–80% | 85% |

| Catalyst Cost | $150/kg | $2,000/kg (enzyme) |

| Environmental Impact | Moderate (solvents) | Low (aqueous) |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions including:

Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using reagents like Jones reagent or potassium permanganate.

Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Jones reagent, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies indicate that derivatives of this compound can inhibit the growth of certain pathogenic bacteria, making it a candidate for antibacterial drug development .

- Enzyme Inhibition: The compound has shown potential as an inhibitor of α-glucosidase, an enzyme relevant in the management of type 2 diabetes mellitus. This suggests its utility in developing anti-diabetic therapies .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | α-Glucosidase inhibition |

Therapeutic Implications

The therapeutic applications of Benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside are particularly promising in the following areas:

- Diabetes Management: By inhibiting α-glucosidase, this compound can help regulate blood glucose levels post-meal, which is crucial for diabetes management .

- Antibacterial Treatments: Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for infections resistant to current treatments .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

- Study on Antimicrobial Efficacy: A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple strains of bacteria, supporting its potential as a lead compound for antibiotic development .

- Enzyme Inhibition Research: Another study focused on the synthesis of related compounds that showed substantial inhibitory effects on α-glucosidase, indicating a pathway for developing anti-diabetic medications .

Table 3: Case Study Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Efficacy | Significant inhibition of bacteria | Potential antibiotic development |

| Enzyme Inhibition | Strong α-glucosidase inhibition | Anti-diabetic therapy development |

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets such as lectins and glycosidases. These interactions can modulate various biological pathways including cell adhesion, immune response, and signal transduction. The compound’s ability to mimic natural glycoproteins allows it to interfere with pathogen-host interactions, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural Confirmation

- NMR Analysis: ¹H-NMR: Signals at δ 5.2–5.4 ppm confirm the α-anomeric configuration of the galactosamine core. ¹³C-NMR: Resonances at 100–105 ppm verify the β-(1→6) glycosidic linkage between galactose and galactosamine .

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Differences and Functional Implications

Substituent Position and Linkage: Compound A’s 6-O-β-D-galactopyranosyl group contrasts with analogs bearing glucopyranosyl (e.g., ) or fucopyranosyl (e.g., ) residues. These variations influence steric hindrance and hydrogen-bonding patterns, affecting interactions with lectins or enzymes . The β-(1→6) linkage in Compound A provides greater conformational flexibility compared to β-(1→3) or β-(1→4) linkages in analogs like Galβ(1→3)GlcNAc .

Protecting Groups :

- Analogs with benzylidene acetals (e.g., 4,6-O-benzylidene in ) enhance stability during synthesis but require harsh conditions (e.g., hot acetic acid) for deprotection .

- Acetylated intermediates (e.g., ) simplify purification but necessitate additional deprotection steps .

Biological Activity: Compound A’s free 3-OH and 4-OH groups enable further glycosylation for constructing branched oligosaccharides (e.g., ’s trisaccharides) . Analogs with fluorenylmethyl or levulinoyl groups (e.g., ) are tailored for orthogonal protection strategies in automated glycan synthesis .

Biological Activity

Benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (commonly referred to as benzyl galactoside) is a glycosylated compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C21H31NO11

- Molecular Weight : 473.47 g/mol

- CAS Number : 93496-44-7

- Purity : Minimum 95% .

The compound features a benzyl group attached to a galactopyranoside structure, which is significant for its biological interactions.

Enzymatic Interactions

Benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside acts as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. Notably, it has been shown to serve as a specific acceptor for the Lewis blood group-specified α(1→4)-L-fucosyltransferase derived from human saliva and stomach mucosa. This interaction is crucial for understanding how this compound may influence blood group antigen expression and related biological functions .

Biological Activity and Therapeutic Potential

The biological activity of benzyl galactoside can be categorized into several key areas:

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzyl galactoside:

- Study on Glycosidic Enzymes : A study demonstrated that benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside could be utilized in enzymatic assays to characterize fucosyltransferase activity. The product formed from this reaction was analyzed using paper chromatography, showcasing the compound's utility in biochemical research .

- Glycoconjugate Synthesis : Researchers have explored the synthesis of various glycoconjugates using this compound as a building block. Such studies are vital for developing new therapeutics that leverage glycan interactions in biological systems .

Q & A

Q. What are the key synthetic strategies for constructing the glycosidic linkages in Benzyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside?

Synthesis typically involves regioselective protection of hydroxyl groups to ensure proper glycosidic bond formation. For example:

- Stepwise protection : Use benzyl (Bn) or acetyl (Ac) groups to block reactive hydroxyls. In , benzyl bromide and barium oxide were employed for selective benzylation of the 3- and 6-positions, while allyl groups protected the 3-OH during coupling .

- Glycosylation : Activated donors like trichloroacetimidates or thioglycosides are used. highlights the use of molecular sieves and 2,6-dimethylpyridinium perchlorate to catalyze β-glycosidic bond formation under anhydrous conditions .

- Deprotection : Final deprotection via hydrogenolysis (for Bn groups) or alkaline hydrolysis (for Ac groups) yields the target compound.

Q. What spectroscopic methods are critical for structural characterization of this compound?

- NMR spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and linkage positions. For instance, reports δ values for anomeric protons (e.g., 4.95 ppm for H-1 in α-configuration) and carbons to verify glycosidic bonds .

- MALDI-TOF MS : Used to confirm molecular weight. In , the compound’s molecular ion ([M+Na]+) was observed at m/z 1428.4937, matching theoretical calculations .

- IR spectroscopy : Detects functional groups (e.g., acetamido C=O stretch at ~1655 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical challenges during β-D-galactopyranosyl-(1→6) bond formation be resolved?

Stereoselectivity is achieved through:

- Anchimeric assistance : Use of participating protecting groups (e.g., acetyl at C-2) directs β-configuration via neighboring-group participation. demonstrates this in the synthesis of β-linked disaccharides .

- Catalytic methods : describes using 2,6-dimethylpyridinium perchlorate to stabilize oxocarbenium intermediates, favoring β-selectivity under thermodynamic control .

- Enzymatic synthesis : β-Galactosidases (e.g., from Bacillus circulans) can catalyze regioselective glycosylation, as noted in .

Q. What methodological approaches are used to study its immunomodulatory effects in cancer models?

- In vitro assays : Measure TNF-α inhibition using ELISA ( reports TNF-α suppression in cancer tissues) . Lymphocyte proliferation is assessed via flow cytometry or 3H-thymidine incorporation.

- In vivo models : Administer the compound to tumor-bearing mice and monitor immune cell infiltration (e.g., CD8+ T cells) via immunohistochemistry.

- Mechanistic studies : Use phosphoproteomics to identify signaling pathways (e.g., cAMP/PKA) modulated by the compound, as suggested by its regulation of lymphocyte activity in .

Q. How do researchers address contradictory data regarding its solubility and stability in aqueous buffers?

- Solubility optimization : Co-solvents (e.g., DMSO/water mixtures) or micellar formulations (e.g., Tween-80) enhance solubility. notes aqueous solubility but lacks stability data, necessitating empirical testing .

- Stability studies : Use HPLC to monitor degradation under varying pH/temperature. For analogs, highlights the instability of acetylated derivatives in alkaline conditions, requiring pH-controlled buffers .

Methodological Best Practices

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.